4,4-Dimethyl-1,3-dithiolane-2-thione
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Overview
Description
4,4-Dimethyl-1,3-dithiolane-2-thione is an organosulfur compound characterized by a five-membered ring containing two sulfur atoms and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethyl-1,3-dithiolane-2-thione can be synthesized through the reaction of 2,2-dimethylthiirane with carbon disulfide in the presence of triethylamine. This reaction is typically carried out under high pressure and at elevated temperatures (around 40°C) to achieve nearly quantitative yields . The activation volume of this reaction is estimated to be −41 ml mol−1 .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis involving 2,2-dimethylthiirane and carbon disulfide under high pressure and the presence of tertiary amines like triethylamine, pyridine, and N-methylmorpholine, is a viable approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1,3-dithiolane-2-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dithiolane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiolane derivatives.
Substitution: Various substituted thione derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyl-1,3-dithiolane-2-thione has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1,3-dithiolane-2-thione involves its interaction with various molecular targets and pathways. The thione group can act as a nucleophile, participating in reactions with electrophiles. Additionally, the sulfur atoms in the ring structure can form coordination complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane-2-thione: Similar structure but without the dimethyl groups.
1,3-Dithiane: Contains a six-membered ring with two sulfur atoms.
Trithiocarbonates: Compounds with three sulfur atoms bonded to a central carbon atom.
Uniqueness
4,4-Dimethyl-1,3-dithiolane-2-thione is unique due to the presence of the dimethyl groups, which can influence its reactivity and stability compared to other similar compounds.
Properties
CAS No. |
111185-38-7 |
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Molecular Formula |
C5H8S3 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
4,4-dimethyl-1,3-dithiolane-2-thione |
InChI |
InChI=1S/C5H8S3/c1-5(2)3-7-4(6)8-5/h3H2,1-2H3 |
InChI Key |
QMQSSUMAIXESIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CSC(=S)S1)C |
Origin of Product |
United States |
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